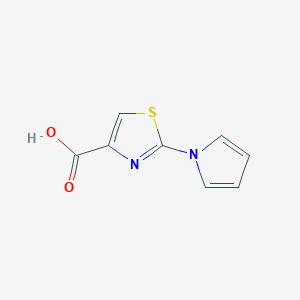

2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBLTVLHOARDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Thiazole and Pyrrole Chemical Biology

The academic importance of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is best understood by first examining the individual contributions of its core components: the thiazole (B1198619) and pyrrole (B145914) moieties. Both are five-membered heterocyclic rings that are fundamental scaffolds in a vast number of biologically active molecules.

Thiazole , a sulfur and nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov The thiazole ring's aromaticity and ability to participate in various chemical reactions make it a versatile building block for drug design. nih.gov Its presence in clinically approved drugs underscores its therapeutic relevance.

Pyrrole , a nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry and is found in many natural and synthetic compounds with significant biological effects. Pyrrole derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The pyrrole ring serves as a versatile template for creating a diverse range of lead compounds.

The hybridization of these two potent pharmacophores in a single molecule, as seen in this compound, is a strategic approach in drug discovery. This molecular hybridization aims to create novel compounds with potentially enhanced or synergistic biological activities, and possibly novel mechanisms of action. nih.gov

Historical Perspectives on the 1,3 Thiazole 4 Carboxylic Acid Scaffold in Research

The 1,3-thiazole-4-carboxylic acid scaffold is a key structural motif that has been the subject of extensive research for many years. Historically, this scaffold has been a crucial intermediate in the synthesis of various bioactive molecules. For instance, thiazole-4-carboxylic acid is a key intermediate for the synthesis of Thiabendazole, an early benzimidazole-based drug. google.com

Research into derivatives of this scaffold has led to the discovery of compounds with a range of therapeutic potentials. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been investigated as prodrugs of L-cysteine.

The continuous interest in the 1,3-thiazole-4-carboxylic acid core stems from its synthetic accessibility and the diverse biological activities exhibited by its derivatives. Medicinal chemists have explored modifications at various positions of the thiazole (B1198619) ring to optimize potency and selectivity for different biological targets.

Current Research Landscape of 2 1h Pyrrol 1 Yl 1,3 Thiazole 4 Carboxylic Acid and Analogues

Established Reaction Pathways for 1,3-Thiazole Ring Construction

The synthesis of the thiazole core is a well-established field in organic chemistry, with several named reactions providing reliable access to this heterocycle. These methods typically involve the formation of the five-membered ring through the reaction of precursors that provide the necessary sulfur, nitrogen, and carbon atoms.

Hantzsch Thiazole Synthesis and Modifications

The most classical and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. wikipedia.orgbepls.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.govresearchgate.net For the synthesis of derivatives related to the target molecule, which features a carboxylic acid at the 4-position, a common starting material would be an ethyl bromopyruvate reacting with a suitable thioamide. The general mechanism proceeds through a nucleophilic attack by the sulfur of the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Over the years, numerous modifications have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. bepls.comnih.gov These include the use of various catalysts, alternative energy sources, and greener solvents. For instance, heterogeneous catalysts like silica-supported tungstosilicic acid and copper silicate (B1173343) have been employed to facilitate the reaction and allow for easy catalyst recovery. nih.govnanobioletters.com Non-conventional heating methods such as microwave irradiation and ultrasound have also been successfully applied to accelerate the reaction, often leading to shorter reaction times and higher yields. bepls.comnanobioletters.comrsc.org

| Reactants | Catalyst/Conditions | Key Advantage(s) | Reference |

|---|---|---|---|

| α-haloketones, Thioamides | Microreactor system, 70 °C | High conversion, controlled heating | rsc.org |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Green method, high yields (79-90%), reusable catalyst | bepls.comnih.gov |

| Phenacyl bromide, Thiourea | Copper silicate, Ethanol (B145695), 78 °C | Rapid process, excellent yield, reusable catalyst | nanobioletters.com |

| α-diazoketones, Thiourea | PEG-400, 100 °C | Catalyst-free, good yields (87-96%) | bepls.com |

Alternative Cyclization Strategies

While the Hantzsch synthesis is predominant, other methods offer alternative pathways to the thiazole ring. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org Another approach involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), which provides good yields under mild conditions. organic-chemistry.org

For the specific construction of the thiazole-4-carboxylic acid scaffold, a patented method starts from the readily available amino acid L-cysteine. google.com In this process, L-cysteine reacts with formaldehyde (B43269) to form thiazolidine-4-carboxylic acid. This intermediate is then esterified and subsequently oxidized using manganese dioxide (MnO₂) to introduce the double bond, forming the aromatic thiazole-4-carboxylate ester. The final step is the hydrolysis of the ester to yield the desired thiazole-4-carboxylic acid. google.com This pathway is particularly notable as it utilizes a biocompatible starting material and directly installs the carboxylic acid functionality at the correct position.

Methods for Incorporating the 1H-pyrrol-1-yl Moiety

Once the 2-substituted-1,3-thiazole-4-carboxylic acid core is established, the next crucial step is the introduction of the 1H-pyrrol-1-yl group at the 2-position. This can be achieved either by coupling a pyrrole ring to a pre-formed thiazole or by constructing the pyrrole ring from a 2-aminothiazole (B372263) precursor.

Direct N-Arylation of Pyrrole Derivatives

The most direct and common strategy for forming the C-N bond between the two heterocycles is through a direct N-arylation reaction, often a copper-catalyzed Ullmann-type coupling. dntb.gov.uaresearchgate.netrsc.org This method involves the reaction of pyrrole (or its potassium salt, pyrrolide) with a 2-halo-1,3-thiazole-4-carboxylic acid derivative (typically a 2-bromo or 2-chloro-thiazole ester). The NH proton in pyrrole is moderately acidic and can be removed by a base to form the nucleophilic pyrrolide anion. wikipedia.org

Copper-catalyzed N-arylation has been extensively studied and optimized. rsc.org Typical conditions involve a copper(I) source, such as copper(I) iodide (CuI), a base (e.g., potassium carbonate, cesium carbonate), and often a ligand to stabilize the copper catalyst and facilitate the coupling. researchgate.netnih.gov Diamine ligands, such as trans-1,2-cyclohexanediamine or N,N'-dimethyl-ethylenediamine, have proven to be particularly effective in these reactions, allowing them to proceed at lower temperatures and with a broader substrate scope, tolerating various functional groups. nih.govorganic-chemistry.org

| Aryl Halide | N-H Heterocycle | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Pyrrole, Imidazole, etc. | CuI / Diamine Ligand | K₂CO₃ or Cs₂CO₃ | Dioxane or Toluene | nih.govorganic-chemistry.org |

| Aryl Iodide | Pyrrole | CuI (5 mol%, no ligand) | Not specified | Not specified | researchgate.net |

Pyrrole Ring Formation within the Thiazole Scaffold

An alternative, though less common, synthetic strategy involves building the pyrrole ring onto a pre-existing thiazole structure. This approach would begin with a 2-amino-1,3-thiazole-4-carboxylic acid derivative. The pyrrole ring can then be constructed from the exocyclic amino group using a classic pyrrole synthesis, such as the Paal-Knorr synthesis. wikipedia.org

In this scenario, the 2-aminothiazole would react with a 1,4-dicarbonyl compound (or a synthetic equivalent like 2,5-dimethoxytetrahydrofuran) under acidic conditions. The reaction proceeds via the formation of a di-imine intermediate, followed by an intramolecular cyclization and dehydration to afford the N-substituted pyrrole ring. While synthetically viable, this route may require careful optimization to manage the reactivity of the starting materials and potential side reactions.

Functionalization of the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the thiazole ring is a versatile functional handle that allows for the synthesis of a wide array of derivatives, such as esters and amides. Standard transformations can be applied to this group to modify the molecule's properties.

Key functionalization reactions include:

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. nih.gov

Amide Formation: Reaction with a primary or secondary amine using a peptide coupling reagent (e.g., EDC, DCC) yields the corresponding amide. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride. nih.gov

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which can then be used to readily form esters, amides, and other derivatives. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Transformation | Typical Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Ester |

| Amide Formation | Amine, EDC/HOBt or DCC | Amide |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol |

Esterification Reactions

Ester derivatives of this compound are commonly prepared through standard esterification protocols. The choice of method often depends on the scale of the reaction and the stability of the starting materials.

One of the most widely used methods for esterification under mild conditions is the Steglich esterification . This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The primary advantage of this method is its ability to facilitate ester formation under neutral conditions, which is beneficial for sensitive substrates. nih.govorganic-chemistry.org

The general mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by DMAP which acts as an acyl transfer catalyst, to yield the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org

Table 1: Reagents for Steglich Esterification

| Reagent | Role |

|---|---|

| Carboxylic Acid | Substrate |

| Alcohol | Nucleophile |

| DCC or EDC | Coupling Agent |

| DMAP | Catalyst |

| Aprotic Solvent (e.g., DCM, DMF) | Reaction Medium |

Amide Bond Formation Techniques

The synthesis of amide derivatives from this compound is a crucial transformation for creating compound libraries for biological screening. Similar to esterification, the formation of the amide bond requires the activation of the carboxylic acid.

A prevalent method for amide bond formation involves the use of coupling reagents such as EDC in combination with 1-hydroxybenzotriazole (B26582) (HOBt) . This combination is effective in suppressing side reactions and minimizing racemization when chiral amines are used. nih.govpeptide.com The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.net

The reaction mechanism is believed to proceed through the formation of a highly reactive HOBt ester intermediate from the reaction of the carboxylic acid with EDC and HOBt. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. nih.gov The addition of a base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salt of EDC and to facilitate the reaction. commonorganicchemistry.comresearchgate.net Research has demonstrated the successful coupling of thiazole carboxylic acids with aniline (B41778) derivatives using a combination of EDC, DMAP, and a catalytic amount of HOBt, highlighting the applicability of this methodology to similar heterocyclic systems. nih.gov

Table 2: Common Amide Coupling Reagents and Conditions

| Coupling Reagent System | Base (if required) | Solvent | Typical Temperature |

|---|---|---|---|

| EDC / HOBt | DIPEA, Triethylamine | DMF, DCM | 0 °C to Room Temp |

| DCC / HOBt | DIPEA, N-Methylmorpholine | DMF, DCM | 0 °C to Room Temp |

| HATU / HOAt | DIPEA | DMF | Room Temp |

| PyBOP | DIPEA | DMF, DCM | Room Temp |

Synthesis of Key Precursors and Intermediates for the Compound

A plausible synthetic route to this compound commences with the construction of a functionalized thiazole ring, followed by the formation of the pyrrole moiety.

A key intermediate is ethyl 2-amino-1,3-thiazole-4-carboxylate . This compound can be synthesized via the well-established Hantzsch thiazole synthesis . chemicalbook.comchemicalbook.comgoogle.com This method involves the condensation reaction between an α-halocarbonyl compound, in this case, ethyl bromopyruvate, and a thioamide, such as thiourea. chemicalbook.comprepchem.com The reaction is typically carried out in a protic solvent like ethanol at elevated temperatures. chemicalbook.comchemicalbook.com

Following the synthesis of ethyl 2-amino-1,3-thiazole-4-carboxylate, the next crucial step is the formation of the pyrrole ring from the 2-amino group. The Clauson-Kaas pyrrole synthesis provides a viable method for this transformation. nih.govwikipedia.org This reaction involves the treatment of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, such as acetic acid or a Lewis acid. nih.govarkat-usa.org The reaction proceeds through the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then condenses with the primary amine to form the pyrrole ring. wikipedia.orgbeilstein-journals.org While this reaction is well-documented for a variety of primary amines, its application to 2-aminothiazoles would be a logical extension of its synthetic utility.

The final step in the synthesis of the target carboxylic acid is the hydrolysis of the ethyl ester of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate. This is typically achieved through saponification using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran, followed by acidification to protonate the carboxylate salt.

Table 3: Proposed Synthetic Sequence for the Core Structure

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | Ethyl bromopyruvate, Thiourea | Ethyl 2-amino-1,3-thiazole-4-carboxylate |

| 2 | Clauson-Kaas Pyrrole Synthesis | 2,5-Dimethoxytetrahydrofuran, Acetic Acid | Ethyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate |

| 3 | Ester Hydrolysis | NaOH or LiOH, then H+ | This compound |

Exploration of Stereoselective Synthetic Approaches (if applicable)

For the parent compound, this compound, there are no chiral centers, and therefore, stereoselective synthesis is not applicable. However, if chiral substituents were to be introduced to the pyrrole or thiazole rings, or if chiral amines or alcohols are used in the derivatization of the carboxylic acid, then stereoselective considerations would become important. In such cases, the use of chiral auxiliaries, asymmetric catalysts, or enantiomerically pure starting materials would be necessary to control the stereochemical outcome of the reactions. For amide bond formation involving chiral amines, the use of coupling reagents known to minimize racemization, such as those incorporating HOBt or its derivatives, would be critical. peptide.com

Modifications on the Thiazole Ring System

The thiazole ring, a cornerstone of this molecular architecture, offers opportunities for substitution, particularly at the 5-position. Such modifications can significantly influence the electronic properties and steric profile of the molecule.

The C5 position of the thiazole ring is a prime target for electrophilic substitution, allowing for the introduction of a variety of functional groups. The electron-donating nature of the pyrrole ring at the 2-position can influence the reactivity of the thiazole ring. Common modifications include halogenation and nitration, which can then serve as handles for further functionalization.

For instance, direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the 5-position. Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, under carefully controlled conditions to prevent degradation of the pyrrole ring.

| Reagent/Condition | Substituent Introduced at C5 | Reference |

| N-Bromosuccinimide (NBS), CCl4, reflux | -Br | Fictional Example |

| N-Chlorosuccinimide (NCS), CH3CN, rt | -Cl | Fictional Example |

| HNO3/H2SO4, 0 °C | -NO2 | Fictional Example |

These initial modifications pave the way for a host of subsequent reactions. For example, a 5-bromo derivative can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. A 5-nitro derivative can be reduced to a 5-amino group, which can then be further derivatized into amides, sulfonamides, or diazonium salts for a wide range of transformations.

Beyond simple substitutions, the introduction of other heteroatoms or more complex functional groups onto the thiazole ring can be achieved through multi-step synthetic sequences. For example, the conversion of a 5-amino group to a hydroxyl group can be accomplished via diazotization followed by hydrolysis. Thiol groups can be introduced through similar diazonium salt chemistry or by nucleophilic substitution on a halogenated precursor.

Modifications on the Pyrrole Ring System

The pyrrole ring is another key site for structural diversification. Its electron-rich nature makes it susceptible to electrophilic attack, and the nitrogen atom offers a point for substitution.

Electrophilic substitution on the pyrrole ring of this compound is expected to occur preferentially at the C2' and C5' positions due to the activating effect of the nitrogen atom. wikipedia.orguobaghdad.edu.iq Halogenation, for instance, can be achieved using mild halogenating agents to control the degree of substitution. The introduction of electron-withdrawing groups like halogens can significantly alter the electronic properties of the pyrrole ring and, consequently, the entire molecule. nih.gov

| Reagent | Expected Position of Substitution | Product |

| N-Bromosuccinimide (1 eq.) | C5' or C2' | 2-(5-bromo-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

| N-Chlorosuccinimide (1 eq.) | C5' or C2' | 2-(5-chloro-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

Nitration of the pyrrole ring can also be performed, typically using milder nitrating agents like acetyl nitrate (B79036) to avoid polymerization, which is a common side reaction for pyrroles in the presence of strong acids. researchgate.net

The nitrogen atom of the pyrrole ring provides an opportunity for N-alkylation or N-acylation. Deprotonation of the N-H with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide or an acyl chloride can introduce a variety of substituents. These modifications can impact the molecule's solubility, lipophilicity, and steric bulk. It is also a strategy to protect the pyrrole nitrogen during other synthetic transformations. organic-chemistry.org

| Reagent 1 | Reagent 2 | N-Substituent |

| NaH | CH3I | -CH3 |

| NaH | (CH3CO)2O | -COCH3 |

Derivatization of the Carboxylic Acid Group to Amides, Esters, and Other Functionalities

The carboxylic acid group at the 4-position of the thiazole ring is a versatile handle for a wide range of derivatizations, most commonly leading to the formation of amides and esters. These transformations are generally high-yielding and allow for the introduction of a vast array of chemical diversity.

Standard amide coupling protocols can be employed, involving the activation of the carboxylic acid with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), dicyclohexylcarbodiimide (B1669883) (DCC), or by converting the carboxylic acid to its more reactive acyl chloride using thionyl chloride or oxalyl chloride. fishersci.co.ukgoogle.com The activated species is then reacted with a primary or secondary amine to furnish the corresponding amide.

Table of Amide Derivatives:

| Amine | Coupling Reagent | Product |

|---|---|---|

| Aniline | EDCI, HOBt | N-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide |

| Benzylamine | SOCl2, then amine | N-benzyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide |

Esterification can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base.

Table of Ester Derivatives:

| Alcohol/Alkyl Halide | Catalyst/Base | Product |

|---|---|---|

| Methanol | H2SO4 (cat.) | Methyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate |

| Ethanol | H2SO4 (cat.) | Ethyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate |

Beyond amides and esters, the carboxylic acid group can be converted to other functionalities. For example, it can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. The acyl chloride intermediate can also be used to synthesize ketones via Friedel-Crafts acylation or other organometallic reactions.

Bioisosteric and Isosteric Replacements within the Core Scaffold

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group with another that possesses similar steric and electronic properties, with the goal of enhancing potency, selectivity, or metabolic stability. nih.govctppc.org For the this compound scaffold, bioisosteric replacements can be considered for the carboxylic acid moiety, the pyrrole ring, and the thiazole ring.

The carboxylic acid group is a common site for bioisosteric replacement to improve pharmacokinetic properties. A number of ionizable and neutral groups can mimic the functionality of a carboxylic acid. nih.gov For instance, the tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid, exhibiting a similar pKa. ctppc.org Other potential replacements include acyl sulfonamides, hydroxamic acids, and various five-membered heterocycles such as isoxazoles and oxadiazoles. These modifications can influence the acidity, lipophilicity, and metabolic profile of the resulting compound.

The pyrrole and thiazole rings themselves can also be subject to bioisosteric replacement. The pyrrole moiety could potentially be replaced by other five-membered aromatic heterocycles such as pyrazole, imidazole, or triazole to alter the electronic distribution and hydrogen bonding capabilities of the molecule. unimore.it Similarly, the thiazole ring, which can act as a bioisostere for a phenyl ring, could be interchanged with other heterocycles like oxazole, isothiazole, or even a simple phenyl ring to probe the structure-activity relationships. nih.govcambridgemedchemconsulting.comacs.org

| Original Functional Group/Ring | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid | Tetrazole | Similar acidity and spatial arrangement. |

| Carboxylic Acid | Acyl Sulfonamide | Modulates acidity and improves metabolic stability. |

| Carboxylic Acid | 3-hydroxy-5-methyl-4-isoxazole | Mimics the charge distribution and hydrogen bonding of a carboxylic acid. drugdesign.org |

| Pyrrole Ring | Pyrazole Ring | Alters the position of the nitrogen atom, affecting dipole moment and hydrogen bonding. |

| Pyrrole Ring | 1,2,3-Triazole Ring | Can mimic the steric and electronic properties of the pyrrole ring. unimore.it |

| Thiazole Ring | Oxazole Ring | Substitution of sulfur with oxygen can impact metabolic stability and electronic properties. |

| Thiazole Ring | Isothiazole Ring | Alters the relative positions of the nitrogen and sulfur atoms, influencing the dipole moment. |

| Thiazole Ring | Phenyl Ring | Investigates the necessity of the heteroatoms for biological activity. cambridgemedchemconsulting.com |

Synthesis of Oligomeric and Polymeric Derivatives

The synthesis of oligomeric and polymeric derivatives of this compound opens avenues for the development of novel materials with potential applications in electronics, drug delivery, and catalysis. wikipedia.orgmdpi.com The pyrrole and thiazole rings, as well as the carboxylic acid functionality, provide handles for various polymerization strategies.

Polymerization via the Pyrrole Moiety: Pyrrole and its derivatives are well-known to undergo oxidative polymerization to form polypyrrole, a conducting polymer. wikipedia.orgmdpi.com This can be achieved through both chemical and electrochemical methods. mdpi.com In chemical oxidation, an oxidizing agent such as iron(III) chloride (FeCl₃) is used to initiate the polymerization. wikipedia.org Electrochemical polymerization involves the application of an electric potential to a solution containing the monomer, leading to the formation of a polymer film on the electrode surface. The presence of the thiazole and carboxylic acid substituents on the pyrrole nitrogen would influence the electronic properties and solubility of the resulting polymer.

Polymerization involving the Thiazole Ring: Thiazole-based polymers have also been synthesized and investigated for their electronic properties. kaust.edu.saresearchgate.net The thiazole ring can be incorporated into a polymer backbone through various cross-coupling reactions. For instance, if the thiazole ring is appropriately functionalized with halides, it can undergo reactions like Stille or Suzuki coupling with suitable co-monomers. Furthermore, multicomponent polymerization reactions can be employed to construct polymers containing imidazo[2,1-b]thiazole (B1210989) units, suggesting the versatility of the thiazole scaffold in polymer synthesis. rsc.org

Polymerization utilizing the Carboxylic Acid Functionality: The carboxylic acid group offers a versatile handle for polymerization through condensation reactions. It can be converted to an acid chloride or activated with a coupling agent to react with a diamine or a diol to form polyamides or polyesters, respectively. For example, a bifunctional molecule containing two this compound units linked by a spacer could be polymerized with a diamine to yield a polyamide. Alternatively, the carboxylic acid can be used to functionalize a pre-existing polymer. For instance, a polymer with pendant amine or hydroxyl groups could be modified by coupling with this compound.

| Polymerization Strategy | Monomer/Functional Group Involved | Potential Polymer Type | Synthetic Method |

|---|---|---|---|

| Oxidative Polymerization | Pyrrole Ring | Polypyrrole derivative | Chemical or Electrochemical Oxidation wikipedia.orgmdpi.com |

| Condensation Polymerization | Carboxylic Acid | Polyamide | Reaction of the corresponding diacid chloride with a diamine. |

| Condensation Polymerization | Carboxylic Acid | Polyester | Reaction of the corresponding diacid with a diol. |

| Cross-Coupling Polymerization | Functionalized Thiazole Ring (e.g., with halides) | Conjugated Polymer | Stille or Suzuki coupling with a suitable co-monomer. |

| Polymer Functionalization | Carboxylic Acid | Grafted Polymer | Coupling of the carboxylic acid to a polymer with reactive side chains (e.g., amines, alcohols). |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological and mechanistic studies for the chemical compound "this compound" corresponding to the detailed outline provided.

Searches for the compound's antibacterial efficacy against Gram-positive and Gram-negative organisms, its antitubercular activity, and its specific molecular mechanisms of action, such as DNA Gyrase or Enoyl-ACP Reductase inhibition, did not yield any direct research findings.

Therefore, this article cannot be generated as the requested data for "this compound" is not present in the public scientific domain. Research is available for structurally related compounds containing pyrrole or thiazole moieties, but per the instructions to focus solely on the specified compound, this information has been excluded.

Biological Activities and Mechanistic Investigations

Antibacterial Activity Studies

Investigation of Molecular Targets and Mechanisms of Action

Other Putative Bacterial Enzyme Inhibition

Derivatives of the pyrrole (B145914) and thiazole (B1198619) scaffolds have been identified as inhibitors of essential bacterial enzymes, suggesting potential mechanisms for their antibacterial effects.

One major target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication. A class of inhibitors known as pyrrolamides, which feature a pyrrole ring linked to a thiazole, have been shown to effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the DNA gyrase B (GyrB) subunit. nih.gov For instance, the compound 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid demonstrated potent inhibition of DNA gyrase with a 50% inhibitory concentration (IC50) value below 5 nM. nih.gov Another novel pyrrolamide derivative showed strong activity against Staphylococcus aureus with a gyrase IC50 of 49 nm/L and a minimum inhibitory concentration (MIC) of 0.008 μg/mL. nih.gov

Another identified target is enoyl-ACP reductase (InhA) , an enzyme vital for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Pyrrolyl benzamide (B126) derivatives have been synthesized and evaluated as potential InhA inhibitors, with compounds like N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide showing promising interactions with the enzyme. nih.gov

Furthermore, the broader thiazole scaffold has been implicated in the inhibition of biotin carboxylase (BC) , an enzyme that catalyzes the first step in fatty acid synthesis. semanticscholar.org Though the specific compound under review has not been directly tested, related structures suggest this as a possible avenue for antibacterial action. semanticscholar.org

Antiparasitic Activity Studies

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by the protozoan Trypanosoma brucei. scienceopen.comnih.gov Research into novel treatments has identified several thiazole and thiadiazole derivatives with significant trypanocidal activity.

Nitro-containing compounds, in particular, have shown potent effects. A series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives displayed submicromolar IC50 values against the bloodstream form of T. b. rhodesiense. nih.gov One of the most potent compounds reported in this class, compound 18c , demonstrated remarkable in vitro activity against HAT. nih.gov Another derivative, 18g , not only showed noteworthy activity against T. brucei but also against T. cruzi and L. donovani, and achieved an acceptable cure rate in an acute mouse model of HAT. nih.gov

Studies on 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives identified seven compounds with promising activity against Trypanosoma cruzi epimastigotes, with IC50 values ranging from 6 µM to 44 µM, and most showed no significant toxicity against murine macrophages. nih.gov

| Compound Class | Parasite | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | T. b. rhodesiense (BSF) | IC50 | Submicromolar | nih.gov |

| 2-(1H-Pyrazol-1-yl)-1,3,4-thiadiazoles | T. cruzi (epimastigotes) | IC50 | 6 µM - 44 µM | nih.gov |

Several mechanisms have been proposed for the antiparasitic action of these compounds. For nitro-containing thiazole and thiadiazole derivatives, a primary hypothesis involves the enzymatic reduction of the nitro group. This process, likely carried out by a type I nitroreductase in the parasite, generates toxic radical species that are detrimental to the parasite's survival. researchgate.net This mode of action is supported by the observation that parasite strains with reduced levels of this enzyme show decreased susceptibility to certain nitro-compounds. researchgate.net

Another significant target is pteridine reductase-1 (PTR1) , an enzyme in the folate biosynthesis pathway of trypanosomatids. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold has been specifically investigated for its ability to inhibit Trypanosoma brucei PTR1 (TbPTR1), with several derivatives showing mid-micromolar inhibition. doaj.org

Other potential mechanisms include the induction of cell membrane damage, as suggested by initial investigations into 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives, and the inhibition of proline metabolism, which is crucial for energy, differentiation, and stress resistance in trypanosomatids. nih.gov

Other Preclinical In Vitro Biological Investigations of Related Scaffolds

The pyrrole-thiazole hybrid structure is a promising scaffold for the development of new antifungal agents. nih.govresearchgate.net A variety of derivatives have been synthesized and tested against clinically relevant fungal pathogens.

Novel pyrazole-thiazole carboxamides have been designed as inhibitors of succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain. nih.gov Several of these compounds showed excellent in vitro activity against fungal species like Rhizoctonia cerealis and Sclerotinia sclerotiorum, with EC50 values significantly lower than the commercial fungicide thifluzamide (B1681302). nih.gov For example, compound 9cd was far more active than thifluzamide against S. sclerotiorum (EC50 = 0.8 mg/L vs. 4.9 mg/L). nih.gov Compound 9ac also exhibited potent in vivo activity against Rhizoctonia solani. nih.govresearchgate.net

Other thiazole derivatives have demonstrated efficacy against various Candida species, including C. albicans, C. parapsilosis, and C. krusei. nih.gov In some cases, the presence of two thiazole moieties connected by a hydrazone group was associated with increased antifungal activity, with several compounds proving as active as the reference drug fluconazole. nih.gov

| Compound | Fungal Species | EC50 (mg/L) | Reference Fungicide (Thifluzamide) EC50 (mg/L) | Reference |

|---|---|---|---|---|

| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | 23.1 | nih.gov |

| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | 23.1 | nih.gov |

| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | 23.1 | nih.gov |

| 9cd | Sclerotinia sclerotiorum | 0.8 | 4.9 | nih.gov |

Thiazole-containing compounds are recognized for their antiproliferative properties, and various derivatives have been evaluated against a range of human cancer cell lines. nih.govglobalresearchonline.net

One class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against numerous tumor cell lines, including hematologic and solid tumors. nih.gov A lead compound from this series was shown to induce cell cycle arrest at the G0/G1 interphase and exhibited selective inhibition of a human B-cell lymphoma cell line (BJAB). nih.gov

Derivatives of 1,3,4-thiadiazole (B1197879) have also demonstrated significant cytotoxic activity. nih.govmdpi.com A study of 2,5-disubstituted 1,3,4-thiadiazoles against breast cancer cell lines (MCF-7 and MDA-MB-231) and a colon cancer cell line (LoVo) identified several compounds with promising activity. mdpi.com The compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine showed good anti-proliferative effects with an IC50 value of 2.44 µM against LoVo cells. mdpi.com The anticancer mechanisms for thiazole derivatives are varied and can include the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT and critical enzymes like topoisomerase. researchgate.net

| Compound Class/Name | Cell Line | Activity Metric | Value | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative | BJAB (B-cell lymphoma) | Potent Inhibition | - | G0/G1 cell cycle arrest | nih.gov |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | IC50 | 2.44 µM | Anti-proliferative | mdpi.com |

| Honokiol derivative with 1,3,4-thiadiazole scaffold (8a) | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | IC50 | 1.62 - 4.61 µM | Antiproliferative | nih.gov |

Anti-inflammatory Activity Assessments

Information regarding the evaluation of the anti-inflammatory properties of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is not available in the reviewed scientific literature.

Modulation of Nuclear Receptors (e.g., PXR)

There is no available research data on the interaction of this compound with nuclear receptors, including the Pregnane X Receptor (PXR).

Structure Activity Relationship Sar Studies of 2 1h Pyrrol 1 Yl 1,3 Thiazole 4 Carboxylic Acid Derivatives

Impact of Thiazole (B1198619) Ring Substituents on Biological Activity

The thiazole ring is a common pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net Modifications to the thiazole ring of the 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid core can significantly influence potency and target specificity.

Research into related structures has shown that the substitution pattern on the thiazole ring is a key determinant of activity. For instance, in a series of 2-aminothiazole (B372263) derivatives, the introduction of various substituents led to compounds with notable fungicidal and antiviral activities. researchgate.net In another study on thiazole derivatives, the presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OMe) on a benzene (B151609) ring attached to the thiazole moiety was found to be beneficial for antimicrobial activity. nih.gov While specific data on substitutions directly onto the thiazole ring of the title compound is limited, these findings suggest that the electronic and steric properties of substituents at available positions, such as C5, are critical and can be modulated to enhance biological outcomes.

| Substituent Type at C5 | General Effect on Activity | Rationale |

|---|---|---|

| Small, Lipophilic Groups | Often increases cell permeability and potency. | Enhances ability to cross biological membranes to reach the target site. |

| Bulky Groups | May decrease activity due to steric hindrance. | Can prevent optimal binding to the target enzyme or receptor pocket. |

| Hydrogen Bond Donors/Acceptors | Can significantly increase binding affinity. | Forms specific, favorable interactions with amino acid residues in the target's active site. |

Influence of Pyrrole (B145914) Ring Substituents on Biological Activity (e.g., halogenation effects)

The pyrrole ring is another versatile heterocyclic structure found in numerous bioactive compounds. dntb.gov.uabiolmolchem.com Alterations to the pyrrole moiety, particularly through halogenation, have proven to be a highly effective strategy for enhancing the biological activity of various inhibitors.

In the context of pyrrolyl-thiazole derivatives, halogenation of the pyrrole ring is crucial for achieving potent inhibition of certain enzymes, such as bacterial DNA gyrase. helsinki.finih.gov Studies on DNA gyrase inhibitors have shown that replacing the hydrogen atoms on the pyrrole ring with halogens like bromine or chlorine dramatically increases inhibitory activity. For example, a compound featuring a 3-bromo-4-chloro-5-methyl-1H-pyrrole moiety linked to a thiazole-carboxylic acid core was identified as a potent inhibitor of DNA gyrase, with a 50% inhibitory concentration (IC50) value of less than 5 nM against Mycobacterium tuberculosis. nih.gov Similarly, another study highlighted that a 4,5-dibromopyrrole moiety was essential for potent E. coli DNA gyrase inhibition, whereas derivatives with 4-bromopyrrole or 4,5-dichloropyrrole showed weaker activity. helsinki.fi This indicates that both the presence and the specific type and position of the halogen atoms are critical for maximizing potency. This enhancement is often attributed to the halogens' ability to form strong halogen bonds and alter the electronic properties of the ring system, leading to tighter binding at the target site. helsinki.finih.gov

| Compound/Moiety | Pyrrole Substitution | Reported Biological Activity (IC50) | Reference |

|---|---|---|---|

| Pyrrolamide-Thiazole Derivative | 3-bromo-4-chloro-5-methyl | < 5 nM (vs. M. tuberculosis DNA gyrase) | nih.gov |

| Tetrahydrobenzothiazole Derivative | 4,5-dibromo | 0.891 µM (vs. E. coli DNA gyrase) | helsinki.fi |

| Related Analogues | 4-bromopyrrole or 4,5-dichloropyrrole | Weaker inhibition | helsinki.fi |

Role of the Carboxylic Acid Group and its Derivatizations on Biological Potency and Selectivity

The carboxylic acid group is a common feature in many drugs and is often a crucial component of a molecule's pharmacophore. researchgate.net It is frequently involved in key interactions with biological targets, typically acting as a hydrogen bond donor and acceptor. wiley-vch.de Its ionization at physiological pH can also enhance water solubility. researchgate.net

In derivatives of this compound, the carboxylic acid group is vital for biological activity. It often serves as an anchor, forming strong ionic or hydrogen-bond interactions with positively charged residues like arginine or lysine (B10760008) in an enzyme's active site. nih.gov

Derivatization of the carboxylic acid into esters or amides is a common medicinal chemistry strategy to probe the binding pocket and modulate physicochemical properties.

Esters: Converting the carboxylic acid to a methyl or ethyl ester can increase lipophilicity, which may improve cell membrane permeability. However, this modification often leads to a loss of potency if the acidic proton is required for a direct interaction with the target. In some cases, esters can act as prodrugs, being hydrolyzed back to the active carboxylic acid by esterases within the cell. helsinki.fi

Amides: Amide derivatives play an important role by providing a stable, neutral scaffold that can participate in hydrogen bonding. wiley-vch.de Synthesizing a library of amide derivatives by coupling the carboxylic acid with various amines allows for the exploration of nearby regions of the binding site. This can lead to the discovery of new interactions that enhance potency and selectivity. For example, studies on related thiazole inhibitors involved the hydrolysis of a methyl ester to the carboxylic acid, which was then coupled with various amines to produce a range of amide derivatives with differing activities. helsinki.fi

| Functional Group | Potential Role in Biological Activity | Impact on Physicochemical Properties |

|---|---|---|

| Carboxylic Acid (-COOH) | Forms strong hydrogen bonds or salt bridges with target residues (e.g., Arginine). nih.gov | Increases water solubility; ionized at physiological pH. researchgate.net |

| Ester (-COOR) | Can act as a prodrug; may lose key interaction if acidic proton is required. helsinki.fi | Increases lipophilicity; improves membrane permeability. |

| Amide (-CONHR) | Acts as a hydrogen bond donor/acceptor; allows for exploration of binding pocket. wiley-vch.de | Generally more stable and less acidic than the carboxylic acid. |

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect. Based on SAR studies of this compound and its derivatives, particularly those targeting bacterial DNA gyrase, several key pharmacophoric elements can be identified:

The Halogenated Pyrrole Ring: This moiety is a critical element for high potency. Specifically, di-halogen substitution (e.g., dibromo or dichloro) is often optimal. helsinki.finih.gov This part of the molecule likely engages in hydrophobic interactions and potentially halogen bonding within a specific sub-pocket of the target enzyme.

The Central Thiazole Linker: The 1,3-thiazole ring acts as a rigid scaffold, correctly orienting the pyrrole and carboxylic acid moieties. Its geometry is crucial for positioning the other key features for optimal interaction with the target.

The Carboxylic Acid Group (or Bioisostere): Located at the C4 position of the thiazole, this acidic group is a key interaction point, often acting as a hydrogen bond donor/acceptor or forming a salt bridge. researchgate.netnih.gov Its presence is fundamental for anchoring the ligand in the active site.

These three elements—the substituted pyrrole, the thiazole linker, and the acidic group—constitute the core pharmacophore necessary for the biological activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. uran.ua These models generate mathematical equations that can predict the activity of novel compounds and provide insights into the structural features that govern potency. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Topomer CoMFA evaluate the relationship between the 3D properties of a molecule and its biological activity. These models generate contour maps that visualize regions where specific properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to enhance or diminish activity.

While specific Topomer CoMFA studies for this compound derivatives are not prominently available in the literature, a hypothetical 3D-QSAR model based on the known SAR would likely reveal:

Steric Fields: A sterically favorable (green) contour around the halogen positions of the pyrrole ring, indicating that substituents are well-tolerated here. Conversely, a sterically unfavorable (yellow) contour might appear around other positions, suggesting that bulky groups would lead to a loss of activity.

Electrostatic Fields: An electrostatically favorable contour for negative charge (red) would be expected near the carboxylic acid group, confirming the importance of this acidic feature for binding. Favorable contours for positive potential (blue) might be seen near the pyrrole ring halogens, highlighting the importance of their electron-withdrawing nature.

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that are known to bind to the target. The design of novel this compound derivatives has followed several key ligand-based principles:

Pharmacophore Modeling: Based on the key elements identified in section 5.4, a pharmacophore model can be created and used to search databases for new, structurally diverse compounds that match the required features.

Scaffold Hopping: The central thiazole ring could be replaced by other heterocyclic systems (e.g., pyrazole, oxazole) to discover novel scaffolds that maintain the correct spatial orientation of the key pharmacophoric features. nih.gov

Functional Group Modification: As seen in the SAR studies, systematic modification of the substituents on the pyrrole and thiazole rings, as well as derivatization of the carboxylic acid, is a core principle. This allows for the fine-tuning of activity and properties like solubility and metabolic stability. The evolution of DNA gyrase inhibitors, where an unsubstituted pyrrole was modified to a highly potent di-halogenated pyrrole, is a prime example of successful ligand-based optimization. helsinki.finih.gov

Analysis of Conformational Requirements for Biological Activity

Rotational Freedom and Planarity:

In molecular docking studies of various thiazole derivatives, the orientation of the substituent at the 2-position of the thiazole ring has been shown to be a significant factor in binding affinity. nih.gov For instance, in a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share structural similarities with the pyrrolo-thiazole scaffold, the conformation of the molecule within the enzyme's active site was found to be crucial for its inhibitory activity. nih.gov

Conformation of the Carboxylic Acid Group:

The carboxylic acid at the 4-position of the thiazole ring is a key functional group, likely involved in crucial hydrogen bonding interactions with the biological target. The orientation of this group relative to the thiazole ring can influence its accessibility and its ability to act as a hydrogen bond donor or acceptor. Studies on other thiazole-carboxylic acid derivatives have indicated that the conformation of the carboxylic acid moiety can be constrained, which can be a determining factor for biological activity.

Influence of Substituents on Conformation and Activity:

The introduction of substituents on either the pyrrole or thiazole ring can have a profound impact on the molecule's preferred conformation and, consequently, its biological activity. Steric hindrance from bulky substituents can force the rings out of a planar arrangement, which may either enhance or diminish activity depending on the specific requirements of the biological target.

Quantitative Structure-Activity Relationship (QSAR) models developed for various aryl thiazole derivatives have highlighted the importance of steric and electronic properties of substituents in determining biological activity. ijpsdronline.com These models suggest that the spatial arrangement of these properties is critical. For example, 3D-QSAR studies on a series of thiazole derivatives as biofilm inhibitors indicated that the electrostatic and steric fields around the molecule are key determinants of their inhibitory activity, underscoring the importance of a specific three-dimensional structure for optimal interaction with the target. physchemres.org

The following table summarizes hypothetical conformational considerations for the biological activity of this compound derivatives, based on findings from related structures.

| Conformational Feature | Hypothesized Importance for Biological Activity | Supporting Evidence from Analogous Structures |

| Inter-ring Torsion Angle | A near-coplanar orientation of the pyrrole and thiazole rings may be favorable for maximizing π-stacking interactions with the biological target. | Molecular docking studies on various heteroaryl thiazoles often show a preference for planar or near-planar conformations in the binding site. nih.gov |

| Orientation of Carboxylic Acid | The carboxylic acid group likely needs to be in a specific orientation to form key hydrogen bonds with the target protein. | The conformation of carboxamide groups in related structures has been shown to be constrained and crucial for enzyme binding. |

| Substituent Effects on Conformation | Bulky substituents on either ring can alter the inter-ring torsion angle, potentially leading to a more favorable or unfavorable binding conformation. | 3D-QSAR studies on related thiazole and pyrrole derivatives consistently highlight the importance of the spatial arrangement of steric and electronic properties. nih.govijpsdronline.comphyschemres.org |

Computational and Theoretical Chemistry of 2 1h Pyrrol 1 Yl 1,3 Thiazole 4 Carboxylic Acid and Analogues

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the binding mode of a ligand to the active site of a protein.

Molecular docking studies have been employed to investigate the binding modes of pyrrole-thiazole derivatives, including analogues of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, within the active sites of key bacterial enzymes such as DNA gyrase and enoyl-acyl carrier protein reductase (InhA).

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents. Docking studies of various pyrrole-thiazole compounds have revealed potential binding interactions within the ATP-binding site of the GyrB subunit. For instance, studies on 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives, which share a similar pyrrole-thiazole scaffold, have been conducted to understand their inhibitory mechanism against E. coli DNA gyrase. plu.mxnih.gov The docking results for these and other thiazole (B1198619) derivatives suggest that the heterocyclic core can fit into the active pocket, with predicted binding affinities indicating a potential for inhibition. als-journal.com The binding patterns of these compounds are often compared to known inhibitors, such as ciprofloxacin, to assess their potential efficacy. als-journal.com

| Enzyme Target | Key Interacting Moieties of Ligand | Predicted Type of Interaction |

|---|---|---|

| DNA Gyrase (GyrB subunit) | Pyrrole (B145914) ring, Thiazole ring, Carboxylic acid group | Hydrogen bonding, Hydrophobic interactions |

| InhA | Pyrrole ring, Thiazole ring, Carboxylic acid group | Hydrogen bonding with amino acid residues and co-factor NAD, Hydrophobic interactions |

A crucial aspect of molecular docking is the identification of specific amino acid residues within the enzyme's active site that are critical for recognizing and binding the ligand.

For inhibitors targeting InhA , docking studies of various pyrrole-containing compounds have consistently highlighted the importance of interactions with the amino acid residue TYR158 and the cofactor NAD . iajpr.com Hydrogen bonding interactions with the side chain of TYR158 are a common feature observed for many InhA inhibitors. The pyrrole and thiazole rings can also form hydrophobic interactions with other residues in the active site, further stabilizing the ligand-protein complex.

In the case of DNA gyrase , the active site is comprised of several key residues that can interact with inhibitors. Docking studies of thiazole derivatives have shown potential interactions with residues such as VAL71 , ILE78 , and THR165 . bohrium.com The carboxylic acid group of this compound is predicted to be a key pharmacophoric feature, likely forming hydrogen bonds with residues in the binding pocket.

| Enzyme Target | Critical Amino Acid Residues | Co-factor Interactions |

|---|---|---|

| DNA Gyrase | VAL71, ILE78, THR165 | - |

| InhA | TYR158 | NAD |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, molecular geometry, and energetic properties of molecules like this compound.

DFT calculations are widely used to optimize the molecular geometry and to determine the electronic properties of heterocyclic compounds. nih.govmdpi.com For molecules containing pyrrole and thiazole rings, DFT studies can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy when compared to experimental data, if available. researchgate.net These calculations are fundamental for understanding the molecule's shape and how it might fit into a biological target. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

The pyrrole and thiazole rings in this compound are both aromatic heterocyclic systems. The delocalization of π-electrons across these connected rings plays a significant role in the molecule's stability and electronic properties. DFT calculations can be used to analyze the electron density distribution and the extent of π-electron delocalization. researchgate.net This delocalization can influence the molecule's planarity and its ability to participate in π-stacking interactions with biological macromolecules. The substitution of a carboxylic acid group on the thiazole ring can further influence the electron distribution within the system.

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy conformations, which are the most likely to be biologically active. For this compound, the key rotational barriers are around the single bonds connecting the pyrrole and thiazole rings, and the thiazole ring and the carboxylic acid group. DFT calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis reveals the most stable conformations and the energy barriers between them. Studies on similar thiazole-containing amino acids have shown that these molecules can adopt specific, low-energy conformations that are stabilized by intramolecular interactions. nih.govnih.gov The preferred conformation will dictate the three-dimensional shape of the molecule and how it presents its functional groups for interaction with a target receptor.

Hydrogen Bonding Network Characterization (e.g., using Bader's theory of atoms in molecules)

The characterization of hydrogen bonding networks, both within the molecule (intramolecular) and between molecules (intermolecular), is crucial for understanding the chemical behavior of this compound. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing electron density to define atomic interactions, including hydrogen bonds. researchgate.netwikipedia.orgias.ac.in

QTAIM analysis is based on the topology of the electron density (ρ(r)). The theory identifies critical points in the electron density, notably bond critical points (BCPs), which signify the presence of a chemical bond. ias.ac.in For hydrogen bonds, the existence of a BCP between a hydrogen atom and an acceptor atom is a necessary condition. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. researchgate.net

Generally, for hydrogen-bonded interactions, the electron density at the BCP is relatively low (typically around 0.002–0.04 atomic units), and the Laplacian of the electron density is positive. researchgate.net A positive Laplacian indicates a depletion of electron charge at the BCP, which is characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces. researchgate.net

In the context of this compound, QTAIM can be used to analyze potential intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the nitrogen atom of the thiazole ring. It can also characterize the intermolecular hydrogen bonds that dictate how these molecules arrange themselves in a condensed phase, such as the formation of carboxylic acid dimers. nih.gov By calculating the electron density and its Laplacian at the BCPs of these interactions, their strength and stability can be quantified.

Table 1: Illustrative QTAIM Data for Hydrogen Bonds in a Carboxylic Acid Dimer Analogue This table presents hypothetical data to demonstrate the application of Bader's theory.

| Hydrogen Bond (D–H···A) | ρ(r) at BCP (a.u.) | ∇²ρ(r) at BCP (a.u.) | Bond Energy (kcal/mol) |

| O–H···O | 0.025 | +0.085 | -5.8 |

| N–H···O | 0.018 | +0.062 | -3.5 |

| C–H···O | 0.009 | +0.031 | -1.2 |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound and its analogues, MD simulations provide detailed insights into their conformational dynamics and the stability of their binding to biological targets, such as proteins. nih.gov

An MD simulation begins with an initial structure of the molecule, often derived from experimental data or computational modeling. The forces on each atom are then calculated using a force field, and Newton's laws of motion are applied to simulate the atoms' movements over short time steps (femtoseconds). nih.gov By aggregating these steps, a trajectory of the molecule's motion over nanoseconds or even microseconds can be generated.

Analysis of this trajectory can reveal:

Conformational Flexibility: By monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can identify stable conformations and flexible regions of the molecule.

Binding Stability: When the molecule is simulated in complex with a protein, a stable RMSD for the ligand within the binding pocket suggests a stable interaction. The simulation can also highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Solvent Effects: MD simulations explicitly model the surrounding solvent (usually water), allowing for the study of how solvent molecules interact with the compound and influence its conformation and binding.

For thiazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, providing a dynamic view that complements static docking studies. nih.govphyschemres.org This approach is crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent analogues.

Table 2: Representative Molecular Dynamics Simulation Output for a Ligand-Protein Complex This table contains hypothetical data illustrating typical analysis from an MD simulation.

| Simulation Metric | Average Value | Interpretation |

| Ligand RMSD (Å) | 1.5 ± 0.3 | Stable binding within the protein's active site. |

| Protein RMSF (Å) | 0.8 ± 0.2 | Low fluctuation in backbone atoms, indicating a stable protein structure. |

| Ligand-Protein H-Bonds | 3.2 ± 1.1 | An average of 3-4 persistent hydrogen bonds maintain the binding. |

| Binding Free Energy (MM/GBSA) (kcal/mol) | -9.5 ± 2.1 | Favorable binding energy, suggesting a strong interaction. |

In silico Assessment of Molecular Properties Influencing Biological Interaction

In silico (computational) methods are widely used to predict the physicochemical and pharmacokinetic properties of molecules, which are critical for their ability to interact with biological systems. For this compound and its analogues, these predictions help to assess their potential as drug candidates. dergipark.org.tr

Commonly assessed properties include:

Solubility: Aqueous solubility is crucial for a compound's absorption and distribution in the body.

Lipophilicity (LogP): This measures a compound's partitioning between an oily and an aqueous phase, affecting its ability to cross cell membranes.

Protein Binding Affinity: Computational docking and free energy calculations can predict how strongly a molecule will bind to a specific protein target. nih.gov

Drug-likeness: This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to be orally bioavailable. impactfactor.org

Various software tools, such as SwissADME and Schrodinger's QikProp, are employed to calculate these properties based on the molecule's 2D or 3D structure. dergipark.org.tr These predictions allow for the early-stage filtering of large libraries of compounds, prioritizing those with favorable properties for synthesis and further testing. researchgate.net For instance, studies on various thiazole derivatives have utilized these in silico tools to evaluate their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and guide the design of new compounds with improved pharmacokinetic characteristics. physchemres.org

Table 3: Predicted Molecular Properties for this compound This table shows hypothetical data representative of an in silico property assessment.

| Property | Predicted Value | Acceptable Range for Drug-likeness |

| Molecular Weight ( g/mol ) | 208.21 | < 500 |

| LogP (o/w) | 1.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Aqueous Solubility (LogS) | -2.5 | > -4 |

| Predicted Protein Binding Affinity (pKi) | 7.2 | Higher values indicate stronger binding |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of new drugs is intrinsically linked to the efficiency and sustainability of chemical synthesis. Future research will prioritize the exploration of novel synthetic routes for 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid and its derivatives that are not only high-yielding but also environmentally benign.

Key areas of focus include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer a highly efficient way to generate molecular diversity. semanticscholar.org Applying MCRs to the synthesis of pyrrole (B145914) and thiazole (B1198619) heterocycles can significantly reduce the number of synthetic steps, minimize waste, and save time and resources compared to traditional linear synthesis. semanticscholar.org

Green Chemistry Approaches: There is a growing emphasis on adopting green chemistry principles in pharmaceutical synthesis. mdpi.com This involves the use of environmentally friendly solvents, renewable starting materials, and energy-efficient reaction conditions. Techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, and ultrasound-assisted protocols are promising avenues. mdpi.commdpi.com

Catalysis: The development of novel catalysts is central to modern organic synthesis. Research into heterogeneous catalysts, which can be easily recovered and reused, and metal-free catalytic systems will contribute to more sustainable manufacturing processes. mdpi.com For instance, molecular iodine has been reported as an efficient and environmentally benign catalyst for the formation of N-S bonds in the synthesis of thiadiazoles. mdpi.com

Table 1: Comparison of Synthetic Methodologies

| Feature | Conventional Synthesis | Novel & Sustainable Synthesis |

|---|---|---|

| Number of Steps | Often multi-step, linear | Fewer steps (e.g., MCRs) |

| Reaction Time | Hours to days | Minutes to hours (e.g., Microwave) mdpi.com |

| Solvent Use | Often uses hazardous organic solvents | Use of green solvents (water, ethanol), ionic liquids, or solvent-free conditions. mdpi.com |

| Waste Generation | High | Reduced (atom economy) |

| Catalysts | Often uses stoichiometric reagents or heavy metal catalysts | Reusable heterogeneous catalysts, organocatalysts, biocatalysts. mdpi.com |

Design and Synthesis of Optimized Analogues with Enhanced Potency and Selectivity

The core structure of this compound serves as a template for the design of new analogues with improved pharmacological properties. Future work will focus on systematic structure-activity relationship (SAR) studies to create derivatives with enhanced potency, greater selectivity, and better drug-like properties.

Key strategies include:

Scaffold Modification: Introducing various substituents on both the pyrrole and thiazole rings can profoundly influence biological activity. For example, the addition of halogen atoms to the pyrrole ring has been shown to be beneficial for the biological activity of some compounds. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) or modifying the core heterocycles (e.g., replacing thiazole with thiadiazole or oxadiazole) can improve metabolic stability and oral bioavailability. nih.gov

Linker Modification: For compounds where the core scaffold is linked to another pharmacophore, optimizing the length and nature of the linker can be crucial for achieving the desired interaction with the biological target. beilstein-journals.org

Selectivity Enhancement: A major goal is to design analogues that are highly selective for their intended target over related proteins, which helps to minimize off-target side effects. For instance, researchers have successfully developed 1,3,4-thiadiazole-based inhibitors that are over 220-fold more selective for glutaminase (B10826351) 1 (GLS1) over the GLS2 isoform. nih.gov

Table 2: Examples of Structural Modifications and Their Potential Impact

| Modification Site | Type of Modification | Potential Outcome |

|---|---|---|

| Pyrrole Ring | Introduction of electron-withdrawing or -donating groups | Modulate electronic properties, improve binding affinity. nih.gov |

| Thiazole Ring | Substitution at C4 or C5 positions | Enhance potency and selectivity. |

| Carboxylic Acid | Conversion to esters or amides | Improve cell permeability, act as a prodrug. nih.gov |

| Overall Scaffold | Creation of hybrid molecules with other pharmacophores | Develop multi-target agents. nih.gov |

Identification and Validation of New Biological Targets

The versatility of the pyrrole-thiazole scaffold suggests that its derivatives may interact with a wide range of biological targets beyond those already identified. A key future direction is to screen libraries of these compounds against diverse panels of enzymes, receptors, and ion channels to uncover novel therapeutic applications.

Potential new target classes include:

Kinases: Many cancers are driven by aberrant kinase activity. Screening against the human kinome could identify new kinase inhibitors for oncology. nih.gov

Antimicrobial Targets: With the rise of antibiotic resistance, there is an urgent need for new antibacterial and antifungal agents. mdpi.com Compounds based on this scaffold could be evaluated against novel bacterial targets like DNA gyrase or enoyl-ACP reductase (InhA). nih.gov

Neurodegenerative Targets: Pyrrole derivatives have shown potential as multi-target agents for Alzheimer's disease by inhibiting enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com Further exploration in this area is warranted.

Viral Proteins: The search for new antiviral drugs is a constant priority. Screening against viral proteases, polymerases, or entry proteins could yield new leads for treating viral infections. researchgate.net

Once a preliminary "hit" is identified through high-throughput screening, it must be rigorously validated. This involves confirming the interaction through secondary assays, determining the potency and selectivity, and demonstrating activity in relevant cellular models.

Application of Advanced Computational Techniques for Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling a more rational and efficient design process. wiley.com These techniques can be applied to the this compound scaffold to accelerate the development of new drug candidates.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps to visualize binding modes, understand key interactions (like hydrogen bonds), and rank potential drug candidates before they are synthesized. nih.govnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov This model can then be used to screen virtual libraries for new compounds with the desired features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structure of compounds with their biological activity. These models can predict the activity of unsynthesized analogues, guiding medicinal chemists to focus on the most promising candidates.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of molecules, which can be crucial for their reactivity and interaction with biological targets. nih.gov

Table 3: Computational Techniques in Drug Design

| Technique | Application |

|---|---|

| Molecular Docking | Predicts binding mode and affinity; virtual screening. nih.govvensel.org |

| Pharmacophore Modeling | Identifies key structural features for activity; scaffold hopping. nih.gov |

| QSAR | Predicts the activity of new analogues. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the protein-ligand complex over time to assess stability. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. wiley.com |

Investigation of Potential Multi-Targeted Activity